2-Chloro-4-methyl-5-nitrobenzoic acid
Overview
Description
2-Chloro-4-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of benzoic acid, characterized by the presence of chloro, methyl, and nitro substituents on the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Mechanism of Action
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their high reactivity .
Mode of Action
The nitro group (−NO2) is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences the compound’s interactions with its targets .
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions due to their high reactivity .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-methyl-5-nitrobenzoic acid plays a significant role in biochemical reactions due to its nitro and chloro functional groups. These groups make it reactive towards various enzymes and proteins. The compound interacts with enzymes such as nitroreductases, which reduce the nitro group to an amino group, and chloroperoxidases, which can catalyze the oxidation of the chloro group. These interactions can lead to the formation of reactive intermediates that participate in further biochemical reactions .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth and apoptosis . Additionally, it can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of certain oxidoreductases by binding to their active sites, preventing the reduction of substrates . Additionally, the compound can induce changes in gene expression by interacting with DNA or transcription factors, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of the compound can lead to oxidative stress, inflammation, and cell death in animal models . Additionally, there may be threshold effects, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as nitroreductases and chloroperoxidases, leading to the formation of metabolites that participate in further biochemical reactions . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. These changes can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, it can bind to proteins in the cytoplasm or nucleus, affecting its localization and activity. These interactions can influence the compound’s overall distribution and biological effects.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, where it can exert its biological effects . Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the compound’s localization and activity. These factors play a crucial role in determining the compound’s overall function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-methyl-5-nitrobenzoic acid can be synthesized through the nitration of 2-chloro-4-methylbenzoic acid. The nitration process typically involves the use of a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles like amines, in the presence of a base, can replace the chloro group.
Major Products Formed
Reduction: 2-Chloro-4-methyl-5-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-methyl-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and other biochemical processes.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Similar structure but lacks the methyl group.
4-Chloro-3-nitrobenzoic acid: Similar structure but with different positions of the substituents.
2-Methyl-4-nitrobenzoic acid: Similar structure but lacks the chloro group.
Uniqueness
2-Chloro-4-methyl-5-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and applications that similar compounds may not be suitable for .
Properties
IUPAC Name |
2-chloro-4-methyl-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOBSRFDFRRCNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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